molecular formula C20H23ClN2O3S B10901388 propyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10901388
M. Wt: 406.9 g/mol
InChI Key: ARKTUBRWMHXFEL-UHFFFAOYSA-N
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Description

PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound with a molecular formula of C30H29ClN2O3S This compound is characterized by its unique structure, which includes a chlorinated aniline group, a cycloheptathiophene ring, and a propyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe final step involves the esterification of the carboxylic acid group with propanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired conditions .

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aniline derivatives .

Scientific Research Applications

PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of PROPYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific structural features, such as the chlorinated aniline group and the cycloheptathiophene ring. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

propyl 2-[(3-chlorophenyl)carbamoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H23ClN2O3S/c1-2-11-26-19(24)17-15-9-4-3-5-10-16(15)27-18(17)23-20(25)22-14-8-6-7-13(21)12-14/h6-8,12H,2-5,9-11H2,1H3,(H2,22,23,25)

InChI Key

ARKTUBRWMHXFEL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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